molecular formula C12H9BrF2O2 B6242328 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2374237-98-4

3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6242328
CAS RN: 2374237-98-4
M. Wt: 303.1
InChI Key:
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Description

“3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1980054-39-4 . It has a molecular weight of 267.12 .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a study reported the synthesis and Ni-catalyzed functionalization of BCP redox-active esters with (hetero)aryl bromides . Another study reported a large-scale synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) via a flow photochemical reaction between propellane and diacetyl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) .


Chemical Reactions Analysis

The compound has been used in Nickel-Catalyzed Decarboxylative Cross-Coupling reactions . The reaction involves the use of bicyclo [1.1.1]pentanes (BCPs) as para-disubstituted aryl bioisosteres .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature is 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The use of bicyclo [1.1.1]pentanes (BCPs) as para-disubstituted aryl bioisosteres has gained considerable momentum in drug development programs . Therefore, the future directions of this compound could be in the field of medicinal chemistry, particularly in the synthesis of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of a bromine atom and two fluorine atoms onto a bicyclic pentane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopropane", "Bromobenzene", "Hydrogen fluoride", "Carbon dioxide", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroacetic acid", "Triethylamine" ], "Reaction": [ "Cyclopropane is reacted with hydrogen fluoride to form 1,1-difluorocyclopropane.", "1,1-difluorocyclopropane is reacted with bromobenzene in the presence of sodium hydroxide and diethyl ether to form 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane.", "3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane is reacted with carbon dioxide in the presence of triethylamine to form 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS RN

2374237-98-4

Product Name

3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C12H9BrF2O2

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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